Ethyleneglycol palmitate/stearate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

91031-31-1 |

|---|---|

Molecular Formula |

C36H70O5 |

Molecular Weight |

582.9 g/mol |

IUPAC Name |

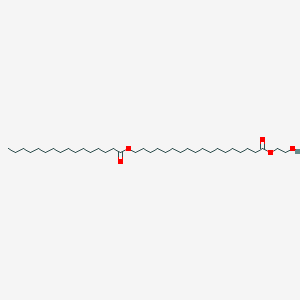

2-hydroxyethyl 18-hexadecanoyloxyoctadecanoate |

InChI |

InChI=1S/C36H70O5/c1-2-3-4-5-6-7-8-12-15-18-21-24-27-30-35(38)40-33-29-26-23-20-17-14-11-9-10-13-16-19-22-25-28-31-36(39)41-34-32-37/h37H,2-34H2,1H3 |

InChI Key |

ORMITEZVQRRABL-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCCCC(=O)OCCO |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCCCC(=O)OCCO |

Other CAS No. |

91031-31-1 |

physical_description |

OtherSolid |

Origin of Product |

United States |

Foundational & Exploratory

ethylene glycol palmitate stearate chemical structure and properties

The following technical guide provides an in-depth analysis of Ethylene Glycol Palmitostearate , a complex lipid excipient critical to both pharmaceutical and cosmetic formulations.

Chemical Identity, Solid-State Properties, and Application in Drug Delivery

Executive Summary

Ethylene Glycol Palmitostearate (EGPS) is a non-ionic lipid excipient composed of a defined mixture of mono- and di-esters of ethylene glycol with palmitic (C16) and stearic (C18) acids.[1][2][3] While often colloquially referred to as "Glycol Stearate" or "Glycol Distearate," the technical designation Palmitostearate acknowledges the industrial reality that pharmaceutical-grade stearic acid is invariably a blend of C16 and C18 fatty acids.[2]

This excipient is distinct from Glyceryl Palmitostearate (e.g., Precirol®).[2][3][4] While both are lipid matrices, EGPS possesses a linear ethylene glycol backbone, imparting unique crystallization kinetics that are exploited primarily for pearlescence in topical formulations and as a matrix retardant in solid dosage forms.

Chemical Structure and Synthesis

Molecular Composition

EGPS is not a single molecule but a complex reaction product.[2] Its physicochemical behavior is dictated by the ratio of two key variables:

-

Fatty Acid Chain Length: C16 (Palmitic) vs. C18 (Stearic).[2][3]

-

Degree of Esterification: Monoesters (polar, surfactant-like) vs. Diesters (lipophilic, crystalline).[2][3]

Key Chemical Species:

-

Ethylene Glycol Monopalmitate:

[1][2][3] -

Ethylene Glycol Monostearate:

[1][2][3] -

Ethylene Glycol Dipalmitate:

[1][2][3] -

Ethylene Glycol Distearate (EGDS):

[1][2][3] -

Ethylene Glycol Palmitostearate (Mixed Diester):

[1][2][3]

Synthesis Pathway

The synthesis involves the direct esterification of ethylene glycol with "Stearic Acid 50" (a 50:50 blend of C16/C18) under acid catalysis.[2]

Figure 1: Synthesis pathway showing the equilibrium between mono- and di-esters.[1][2][3] The final product ratio is controlled by stoichiometry and reaction time.

Physicochemical Properties[1][2][3][4][5][6][7][8][9]

| Property | Specification / Typical Value | Criticality |

| CAS Number | 91031-31-1 (Mixture)627-83-8 (Pure Distearate) | Regulatory identification.[1][2][3] |

| Melting Range | 55°C – 65°C | Determines processing temperature for hot-melt extrusion or emulsification.[1][2][3] |

| HLB Value | ~1.5 (Diester) to ~3.6 (Monoester) | Low HLB indicates high lipophilicity; suitable for w/o emulsions or as a co-emulsifier.[1][2][3] |

| Solubility | Insoluble in water.Soluble in hot ethanol, acetone, chloroform. | Requires heating >70°C for incorporation into aqueous phases.[2][3] |

| Acid Value | < 6.0 mg KOH/g | Indicates free fatty acid content; high values can destabilize sensitive APIs.[1][2] |

| Iodine Value | < 2.0 g I2/100g | Low unsaturation ensures high oxidative stability.[1][2] |

Solid-State Characterization & Polymorphism

The most technically significant property of EGPS is its polymorphism .[1][2][3] The substance can exist in different crystalline modifications (

The Mechanism of Pearlescence

In cosmetic and topical pharmaceutical preparations (e.g., medicated shampoos, lotions), EGPS is used to create a "pearl" effect. This is not merely aesthetic; it indicates a specific lamellar liquid crystal structure that stabilizes the emulsion.[2]

-

Solubilization: Above 70°C, EGPS is molten and solubilized within surfactant micelles.[2]

-

Controlled Cooling: As the formulation cools, EGPS becomes supersaturated.[2]

-

Crystallization: It precipitates out of the micelles.[2]

Figure 2: Polymorphic transitions of EGPS.[1][2][3] The transition to the Beta form is essential for the pearlizing effect and long-term stability.[1][2][3]

Pharmaceutical Applications

Sustained Release Matrix

Similar to Glyceryl Palmitostearate, EGPS can be used as a lipid matrix in Solid Lipid Nanoparticles (SLNs) or sustained-release tablets.[1][2][3]

-

Mechanism: The drug is dissolved or dispersed within the lipid matrix.[2] Water penetration is retarded by the hydrophobic diester backbone.[2][3]

-

Advantage: Unlike polymers, EGPS does not swell. Release is governed by erosion and diffusion through pore channels.[2][3]

Emulsion Stabilizer (Co-emulsifier)

EGPS acts as a structure-building agent in the oil phase of O/W emulsions.[1][2][3]

-

Viscosity: It forms a crystalline network in the continuous phase (if W/O) or stabilizes the oil droplet interface (if O/W), increasing viscosity and preventing coalescence.

-

Synergy: Often paired with high HLB surfactants (e.g., Polysorbates) to form stable, thixotropic creams.

Analytical Protocols

Characterization of Mono/Diester Ratio (HPLC)

The ratio of mono- to diesters is critical for batch-to-batch consistency.[1][2][3]

-

Method: High-Performance Liquid Chromatography (HPLC) with Refractive Index (RI) or Evaporative Light Scattering Detection (ELSD).[1][2][3] UV detection is poor due to lack of chromophores.[2][3]

-

Column: C18 Reverse Phase (e.g., LiChrospher 100 RP-18).[1][2][3]

-

Mobile Phase: Isocratic elution with Acetone/Acetonitrile or THF/Water gradients.[1][2]

-

Protocol:

Thermal Analysis (DSC)

Differential Scanning Calorimetry is used to verify the polymorphic form.[2][3]

-

Protocol: Heat sample from 20°C to 80°C at 5°C/min.

-

Interpretation:

Regulatory & Safety Status

-

Pharmacopeias: Listed in USP-NF under "Ethylene Glycol Stearates" and Ph.[1][2][5] Eur. (Type I and II depending on monoester content).[2][3]

-

Safety: Generally Recognized As Safe (GRAS) for topical use.[1][2][3]

-

Toxicology: Low oral toxicity.[1][2] Hydrolyzes in vivo to ethylene glycol and fatty acids.[2] Note: Due to the release of ethylene glycol, oral limits are stricter than for glyceryl esters.

References

-

United States Pharmacopeia (USP). Ethylene Glycol Stearates Monograph. USP-NF Online.[1][2][3] Link

-

European Directorate for the Quality of Medicines (EDQM). Ethylene glycol monopalmitostearate.[2] Ph. Eur. 10th Edition. Link[1][2][3]

-

Bolzinger, M.A., et al. (2007).[2][3] Effects of surfactants on crystallization of ethylene glycol distearate in oil-in-water emulsion. Colloids and Surfaces A: Physicochemical and Engineering Aspects. Link[1][2][3]

-

PubChem. Ethylene glycol distearate (Compound Summary). National Library of Medicine.[2][3] Link[1][2][3]

-

Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (2009). Handbook of Pharmaceutical Excipients. Pharmaceutical Press.[2][3][5] (See entry for Glycol Stearates).[2][3][5][6][7] Link

Sources

- 1. Ethyleneglycol palmitate/stearate | C36H70O5 | CID 129560847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Glycol distearate - Wikipedia [en.wikipedia.org]

- 3. PubChemLite - Diethylene glycol palmitate stearate (C38H74O5) [pubchemlite.lcsb.uni.lu]

- 4. caringsunshine.com [caringsunshine.com]

- 5. drugfuture.com [drugfuture.com]

- 6. Ethylene Glycol Palmitostearate - CD Formulation [formulationbio.com]

- 7. Factory supply this compound, CasNo.91031-31-1 Lonwin Chemical Group Limited China (Mainland) [lonwinchem.lookchem.com]

A Senior Application Scientist's Guide to Glycol Stearate: Physicochemical Properties and Formulation Strategies

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Deconstructing a Multifunctional Excipient

Glycol stearate, the ester of ethylene glycol and stearic acid, is a cornerstone ingredient in the formulation of a vast array of pharmaceutical and personal care products.[1][2] Often identified by its synonyms, ethylene glycol monostearate (EGMS) or 2-hydroxyethyl stearate, its prevalence is not accidental but a direct result of its versatile physicochemical properties.[3][4] This guide moves beyond a superficial overview to provide an in-depth analysis of these properties, offering a mechanistic understanding of its function as an emulsifier, opacifier, pearlizing agent, and viscosity modifier. For the formulation scientist, a thorough grasp of these core characteristics is paramount to leveraging glycol stearate's full potential, ensuring the development of stable, efficacious, and aesthetically pleasing products.

Core Physicochemical Characteristics

The utility of any excipient is fundamentally dictated by its chemical and physical properties. For glycol stearate, these attributes govern its behavior in both aqueous and oleaginous phases, its processing requirements, and its ultimate functional role within a formulation.

Summary of Key Properties

A quantitative understanding of glycol stearate begins with its fundamental properties, which are summarized below for quick reference.

| Property | Value | Significance in Formulation |

| IUPAC Name | 2-Hydroxyethyl octadecanoate | Provides unambiguous chemical identity.[3] |

| CAS Number | 111-60-4 | Universal identifier for regulatory and procurement purposes.[4] |

| Chemical Formula | C20H40O3 | Defines the elemental composition and stoichiometry.[1][2][3][5][6] |

| Molecular Weight | 328.53 g/mol | Influences diffusion, solubility, and stoichiometric calculations.[3][4][6] |

| Appearance | White to cream-colored waxy solid, flakes, or pellets.[2][4][5] | Affects the visual characteristics of the raw material and the final product; flake form facilitates handling and melting. |

| Melting Point | 55-60 °C (131-140 °F) | Critical parameter for the heating phase of emulsion manufacturing to ensure complete melting and uniform dispersion.[1][3][5] |

| Boiling Point | >400 °C (decomposes before boiling under some conditions) | High thermal stability under typical formulation processing temperatures.[1][4][5] |

| Solubility | Practically insoluble in water; soluble in alcohols, oils, and organic solvents.[2][4] | Dictates its use in the oil phase of emulsions and its insolubility in water is key to its opacifying and pearlizing effects. |

| HLB Value | 2.0 - 5.8 | A low Hydrophile-Lipophile Balance (HLB) indicates strong lipophilic character, making it ideal for water-in-oil (W/O) emulsions or as a co-emulsifier and stabilizer in oil-in-water (O/W) systems.[3][7][8][9] |

| Saponification Value | 180-188 mg KOH/g | Useful for quality control and to determine the amount of alkali needed to saponify the ester.[8] |

The Decisive Role of the Hydrophile-Lipophile Balance (HLB)

The HLB value is arguably the most critical parameter for a formulation scientist selecting an emulsifier.[10] Glycol stearate's low HLB value (typically between 2 and 3) signifies that the lipophilic (oil-loving) portion of the molecule, the stearic acid chain, dominates its character over the hydrophilic (water-loving) ethylene glycol head.[3][8][9] This structural feature is the primary determinant of its function. In a system of immiscible liquids like oil and water, the emulsifier aligns itself at the interface, reducing interfacial tension and allowing for the formation of a stable dispersion. Due to its lipophilic nature, glycol stearate preferentially stabilizes water droplets within a continuous oil phase (a W/O emulsion). However, its utility extends to the more common O/W emulsions, where it functions as a powerful secondary emulsifier and stabilizer, working in concert with a higher HLB primary emulsifier to enhance the overall stability and texture of the formulation.[7]

Mechanistic Roles in Formulation Science

Understanding why glycol stearate is chosen for a specific formulation requires a look at the mechanisms behind its primary functions.

Emulsion Stabilization

As a non-ionic surfactant, glycol stearate's amphiphilic nature allows it to act as a stabilizer.[4] The long, 18-carbon stearate tail anchors itself within the oil phase of an emulsion, while the more polar hydroxyl group of the ethylene glycol portion orients towards the water phase. This molecular arrangement at the oil-water interface creates a physical barrier that prevents the coalescence of dispersed droplets, thereby ensuring the kinetic stability of the emulsion.

Caption: Glycol stearate at the oil-water interface.

Viscosity and Texture Modification

In creams and lotions, glycol stearate serves as a "bodying agent."[3][8][9] As the formulation cools below its melting point, the glycol stearate crystallizes within the external phase, forming a structured network that increases viscosity and imparts a rich, non-greasy feel. This is particularly valuable in low-solids formulations where achieving a desirable consistency can be challenging.[3][8] This property also enhances the spreadability of the product on the skin, contributing to a smooth and luxurious sensory experience.[5]

Opacification and Pearlescence

The characteristic pearlescent or opaque appearance of many liquid soaps, shampoos, and lotions is often achieved through the inclusion of glycol stearate.[7][9][11][12] This effect is a physical phenomenon. During the cooling phase of production, under controlled conditions, the glycol stearate, which is insoluble in the aqueous chassis, crystallizes into fine, plate-like structures. These microscopic platelets reflect and scatter light, resulting in a lustrous, pearly sheen that enhances the product's visual appeal without negatively impacting foam properties.[7]

Field-Proven Experimental Protocols

The theoretical understanding of an excipient must be paired with robust, reproducible methodologies. The following protocols represent standard, self-validating systems for characterizing and utilizing glycol stearate in a laboratory setting.

Protocol: Determination of Melting Point via Differential Scanning Calorimetry (DSC)

Rationale: DSC is a highly accurate thermo-analytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference. It provides a precise melting onset and peak temperature, which is more reliable than visual methods.

Methodology:

-

Calibration: Calibrate the DSC instrument using a certified indium standard (Melting Point: 156.6 °C).

-

Sample Preparation: Accurately weigh 3-5 mg of glycol stearate into a standard aluminum DSC pan. Crimp the pan to seal it. Prepare an empty, sealed aluminum pan to serve as the reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at 25 °C.

-

Ramp the temperature from 25 °C to 80 °C at a controlled rate of 10 °C/minute under a nitrogen purge (50 mL/min).

-

Record the heat flow as a function of temperature.

-

-

Data Analysis: Analyze the resulting thermogram. The melting point is typically reported as the peak temperature of the endothermic event corresponding to the phase transition from solid to liquid.

Protocol: Preparation of a Stable O/W Emulsion

Rationale: This protocol demonstrates the practical application of glycol stearate as a co-emulsifier and thickener in a standard oil-in-water lotion formulation. The systematic separation of phases and controlled homogenization is critical for creating a stable final product.

Sources

- 1. Glycol stearate - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 4. Glycol Stearate - SYNTHETIKA [synthetikaeu.com]

- 5. specialchem.com [specialchem.com]

- 6. GSRS [precision.fda.gov]

- 7. ulprospector.com [ulprospector.com]

- 8. makingcosmetics.com [makingcosmetics.com]

- 9. Glycol Stearate | Ethylene glycol monostearate or EGMS | Cosmetic Ingredients Guide [ci.guide]

- 10. What are the HLB values of commonly used emulsifiers and the best way to select them? - China Chemical Manufacturer [longchangextracts.com]

- 11. Glycol Esters Manufacturer,Glycol Esters Supplier,Exporter [mohiniorganics.in]

- 12. Ingredients library: Glycol Stearate [sabon.co.il]

Mechanistic Principles of Ethylene Glycol Esters: Interfacial Dynamics and Phase Behavior in Pharmaceutical Formulations

The following technical guide details the mechanism of action of ethylene glycol esters, specifically analyzing their behavior as non-ionic surfactants in pharmaceutical applications.

Content Type: Technical Whitepaper Target Audience: Pharmaceutical Scientists, Formulation Engineers, and Drug Delivery Researchers

Executive Summary

Ethylene glycol esters (EGEs) represent a versatile class of non-ionic surfactants characterized by an ester linkage between ethylene glycol (or polyethylene glycol) and fatty acids. Their utility in drug development spans from solubilization (high HLB PEG-esters) to structural opacification (low HLB EG-esters).[1] This guide dissects the physicochemical mechanisms governing their self-assembly, focusing on the thermodynamic drivers of micellization, the critical packing parameter (

Molecular Architecture and Physicochemical Basis

The surfactant functionality of ethylene glycol esters arises from their amphiphilic structure. The mechanism of action is dictated by the balance between the hydrophilic head group and the lipophilic tail.

Structural Diversity and HLB Implications

The general formula for these surfactants is

-

Ethylene Glycol Monostearate (EGMS,

):-

Structure: Small hydrophilic head (single glycol unit) + long lipophilic tail (C18).

-

HLB: Low (~2–3).

-

Mechanism: Highly lipophilic; tends to form Water-in-Oil (W/O) emulsions or stabilize lamellar gel networks (

) rather than spherical micelles.[1]

-

-

Polyethylene Glycol Esters (PEG Esters,

):-

Structure: Large hydrated polymer head + lipophilic tail.

-

HLB: High (8–18).

-

Mechanism: Highly hydrophilic; forms Oil-in-Water (O/W) micelles and microemulsions.[1]

-

The Critical Packing Parameter ( )

The geometric packing of EGEs determines the aggregate morphology.

- = Volume of the hydrophobic tail.

- = Optimal surface area of the head group.

- = Critical length of the hydrophobic tail.

| Surfactant Type | Packing Parameter ( | Structure Formed | Application |

| EGMS ( | Lamellar Bilayers (Planar) | Opacifier, Viscosity Builder | |

| PEG-8 Stearate | Cylindrical Micelles | Solubilizer | |

| PEG-40 Stearate | Spherical Micelles | High-efficiency Emulsifier |

Mechanism of Action: Interfacial Dynamics

Adsorption and Surface Tension Reduction

Upon introduction to an aqueous system, EGE monomers migrate to the air-water or oil-water interface. The hydroxyl groups hydrogen bond with water, while the fatty acid tails orient toward the air or oil phase. This adsorption disrupts the cohesive hydrogen bonding network of water molecules, lowering surface tension (

Thermodynamic Driver: The process is driven by the hydrophobic effect —the entropy gain from releasing structured water molecules surrounding the hydrocarbon tails into the bulk solvent.

Micellization and Critical Micelle Concentration (CMC)

Once the interface is saturated, excess monomers self-assemble into aggregates (micelles).[2][3] For non-ionic EGEs, the CMC is typically much lower than ionic surfactants due to the lack of electrostatic repulsion between head groups.

Key Mechanistic Insight:

For PEG-esters, the large hydrated head groups create steric hindrance. As temperature increases, dehydration of the ethylene oxide chains occurs, reducing

The Mechanism of Pearlescence (Specific to EGMS)

In topical formulations (shampoos, lotions), EGMS acts via a crystallization mechanism.

-

Solubilization: Above its melting point (~60°C), EGMS is solubilized within the surfactant micelles of the primary detergent.

-

Controlled Cooling: As the formulation cools, EGMS becomes supersaturated.

-

Crystallization: Instead of precipitating as amorphous solids, EGMS crystallizes into thin, flat platelets (lamellar sheets).

-

Optical Interference: These platelets align parallel to the flow. Light reflecting off these stacked layers interferes constructively, creating the characteristic "pearly" luster.

Visualization of Packing and Morphology

The following diagram illustrates how the molecular geometry (Packing Parameter) dictates the supramolecular structure.

Figure 1: Correlation between surfactant molecular geometry (Packing Parameter) and resulting aggregate structure.[1]

Experimental Protocols for Characterization

To validate the mechanism of action in a specific formulation, the following protocols must be employed.

Protocol A: Determination of CMC via Surface Tension (Wilhelmy Plate Method)

This protocol identifies the concentration at which EGEs transition from surface adsorption to micelle formation.

Reagents: High-purity water (Milli-Q), Ethylene Glycol Ester sample. Equipment: Tensiometer (e.g., Krüss K100) with Platinum Wilhelmy Plate.

Step-by-Step Methodology:

-

Preparation: Prepare a stock solution of the surfactant at 10x the estimated CMC.

-

Calibration: Flame the Platinum plate to remove organic contaminants. Calibrate the tensiometer with pure water (

mN/m at 20°C). -

Dosing: Automatically dose the surfactant stock into a water reservoir under constant stirring.

-

Measurement: Allow equilibrium (2–5 mins) after each addition. Measure surface tension (

). -

Analysis: Plot

vs.-

Region I: Linear decrease in

(monomer adsorption). -

Region II: Plateau (micelle formation).

-

CMC Point: The intersection of the regression lines from Region I and Region II.

-

Protocol B: Construction of Ternary Phase Diagram

Essential for mapping the regions of isotropic microemulsion vs. liquid crystal formation.

Components: Oil (e.g., Capryol 90), Water, Surfactant (EGE).

Methodology:

-

Mixture Preparation: Prepare binary mixtures of Surfactant:Oil at ratios (9:1, 8:2, ... 1:9).

-

Titration: Titrate each binary mixture with water dropwise at constant temperature (e.g., 25°C).

-

Observation:

-

Clear/Transparent: Microemulsion (Isotropic).

-

Turbid/Milky: Emulsion (Macro).

-

Gel-like/Viscous: Liquid Crystal (Lyotropic).

-

Birefringence: Check gel regions under a polarizing microscope (Crossed Polarizers) to confirm lamellar structures (Maltese crosses).

-

-

Plotting: Map points onto a triangular coordinate graph.

Mechanism in Drug Delivery Applications[4][5][6][7]

Permeability Enhancement (Transdermal)

EG esters act as penetration enhancers .

-

Mechanism: They insert into the stratum corneum lipid bilayers.

-

Action: The mismatch in chain length and the polar head group disrupt the highly ordered packing of skin ceramides, increasing lipid fluidity and allowing drug diffusion.

Self-Emulsifying Drug Delivery Systems (SEDDS)

For oral delivery of poorly soluble drugs, PEGylated EGEs (e.g., Gelucire) are used.

-

Mechanism: Upon contact with gastric fluids, the high HLB surfactant spontaneously emulsifies the oil/drug phase into nanodroplets (<200 nm).

-

Benefit: The massive increase in specific surface area enhances the dissolution rate and bioavailability.

Experimental Workflow Visualization

The following diagram outlines the logical flow for characterizing an EGE for a new formulation.

Figure 2: Decision matrix for utilizing Ethylene Glycol Esters based on phase behavior characterization.

References

-

Rosen, M. J., & Kunjappu, J. T. (2012). Surfactants and Interfacial Phenomena. John Wiley & Sons.

-

Holmberg, K., et al. (2002). Surfactants and Polymers in Aqueous Solution. John Wiley & Sons.

-

Eccleston, G. M. (1990). Functions of Mixed Emulsifiers and Emulsifying Waxes in Dermatological Lotions and Creams. Colloids and Surfaces.[4][5]

-

Constantinides, P. P. (1995). Lipid Microemulsions for Improving Drug Dissolution and Oral Absorption: Physical and Biopharmaceutical Aspects. Pharmaceutical Research.

-

Savic, S., et al. (2005). An investigation into the physicochemical properties of ethylene glycol fatty acid esters. International Journal of Pharmaceutics.

-

Griffin, W. C. (1949). Classification of Surface-Active Agents by 'HLB'. Journal of the Society of Cosmetic Chemists.

Sources

- 1. Exploring the Properties and Characteristics of Ethylene Glycol - Nanjing Chemical Material Corp. [njchm.com]

- 2. agilent.com [agilent.com]

- 3. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 4. EGMS - Ethylene Glycol Monostearate for Pearlescent Cosmetics [sinocurechem.com]

- 5. EGMS – ETHYLENE GLYCOL MONOSTEARATE – Riddhisiddhi Chemicals [riddhisiddhichemicals.com]

An In-depth Technical Guide to the Solubility of Ethylene Glycol Palmitate in Diverse Solvent Systems

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of ethylene glycol palmitate, a non-ionic surfactant with broad applications in the pharmaceutical, cosmetic, and food industries. Recognizing the critical role of solubility in formulation development, this document delves into the theoretical underpinnings of ethylene glycol palmitate's solubility, explores the predictive power of Hansen Solubility Parameters, and outlines a detailed experimental protocol for its quantitative determination. Furthermore, this guide discusses the key factors influencing solubility, including solvent polarity, temperature, and the presence of co-solvents, to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize this versatile excipient.

Introduction: Understanding Ethylene Glycol Palmitate

Ethylene glycol palmitate, an ester of ethylene glycol and palmitic acid, is a waxy solid at room temperature.[1] Its chemical structure, featuring a long, non-polar fatty acid chain and a polar ethylene glycol head, imparts an amphiphilic nature. This dual characteristic is the foundation of its utility as an emulsifier, stabilizer, and solubilizing agent.[2] The solubility of ethylene glycol palmitate is a critical parameter that dictates its performance in various formulations. A thorough understanding of its behavior in different solvent systems is paramount for optimizing product efficacy, stability, and sensory attributes.

This guide will address the solubility of ethylene glycol monopalmitate (CAS 4219-49-2), the primary monoester of ethylene glycol and palmitic acid. It is important to distinguish this from ethylene glycol dipalmitate, the diester, which exhibits different physical and solubility properties.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[3][4] This adage suggests that a solute will dissolve best in a solvent with similar intermolecular forces. For ethylene glycol palmitate, its solubility is governed by a balance of forces:

-

Van der Waals forces: The long palmitate chain contributes to significant London dispersion forces, favoring solubility in non-polar, hydrocarbon-based solvents.

-

Dipole-dipole interactions and Hydrogen bonding: The ester and hydroxyl groups of the ethylene glycol moiety can participate in dipole-dipole interactions and act as hydrogen bond acceptors.[5][6] This allows for some degree of solubility in more polar solvents.

The interplay of these forces means that the overall solubility of ethylene glycol palmitate is highly dependent on the specific solvent environment.

Hansen Solubility Parameters (HSP): A Predictive Tool

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP). This model deconstructs the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from dispersion forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.[7]

Each solvent and solute can be assigned a set of these three parameters. The principle behind HSP is that substances with similar (δD, δP, δH) values are likely to be miscible. The "distance" (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated, and a smaller distance indicates a higher likelihood of solubility.[7]

Quantitative Solubility of Ethylene Glycol Palmitate

Precise quantitative solubility data for ethylene glycol palmitate in a wide array of solvents is not extensively published. It is generally reported as being soluble in organic solvents and having limited or no solubility in water.[5] The solubility of similar long-chain fatty acid esters, such as waxes, has been shown to increase significantly with temperature, particularly in solvents like ethanol.[1]

Due to the lack of specific public data, this guide provides a robust experimental protocol for researchers to determine the solubility of ethylene glycol palmitate in their solvent systems of interest. The following table provides an expected qualitative solubility profile based on the principles of "like dissolves like" and data for analogous compounds.

| Solvent System | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar, Protic | Very Low / Insoluble | The long, non-polar palmitate chain dominates, making it energetically unfavorable to disrupt the strong hydrogen bonding network of water.[5] |

| Ethanol | Polar, Protic | Moderate to High (Temperature Dependent) | The hydroxyl group of ethanol can interact with the polar head of the ester, while its alkyl chain has an affinity for the palmitate tail. Solubility is expected to increase significantly with temperature.[1] |

| Acetone | Polar, Aprotic | Moderate | Acetone's polarity allows for interaction with the ester group, but it lacks the hydrogen-bonding capability of alcohols. |

| Ethyl Acetate | Moderately Polar, Aprotic | High | As an ester itself, ethyl acetate has similar intermolecular forces to the ester portion of ethylene glycol palmitate, promoting good solubility. |

| Hexane | Non-polar | Moderate to High | The long alkyl chain of hexane interacts favorably with the non-polar palmitate chain through dispersion forces. |

| Toluene | Non-polar (Aromatic) | High | The aromatic ring of toluene provides strong dispersion forces that can effectively solvate the long hydrocarbon tail of ethylene glycol palmitate. |

| Chloroform | Moderately Polar | High | Chloroform is a good solvent for many organic compounds, including those with moderate polarity like esters. |

Experimental Protocol for Solubility Determination

This section outlines a detailed methodology for the quantitative determination of ethylene glycol palmitate solubility using the isothermal shake-flask method, followed by quantification via Gas Chromatography with Flame Ionization Detection (GC-FID).

Materials and Equipment

-

Ethylene glycol palmitate (high purity)

-

Solvents of interest (analytical grade)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Autosampler vials

-

Gas chromatograph equipped with a Flame Ionization Detector (GC-FID)

-

Appropriate GC column for fatty acid ester analysis (e.g., a wax-type or mid-polarity column)[11]

Experimental Workflow Diagram

Sources

- 1. researchgate.net [researchgate.net]

- 2. Unveiling the Role of Nonionic Surfactants in Enhancing Cefotaxime Drug Solubility: A UV-Visible Spectroscopic Investigation in Single and Mixed Micellar Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. quora.com [quora.com]

- 4. caymanchem.com [caymanchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 15.7 Physical Properties of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 7. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pharmaexcipients.com [pharmaexcipients.com]

- 10. kinampark.com [kinampark.com]

- 11. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]

hydrophilic-lipophilic balance (HLB) value of glycol stearate mixtures

Executive Summary

The Hydrophilic-Lipophilic Balance (HLB) of Glycol Stearate (Ethylene Glycol Monostearate/Distearate) is a deceptive parameter.[1] While theoretically simple, the practical HLB of glycol stearate "mixtures" is governed by the ratio of mono- to diesters and the formation of crystalline phases rather than simple interfacial tension reduction.

This guide provides a rigorous technical analysis of determining and utilizing the HLB of glycol stearate mixtures. It moves beyond the theoretical Griffin values to address the experimental reality of these low-solubility lipids in complex drug delivery systems, such as Solid Lipid Nanoparticles (SLNs) and lamellar gel networks.

Part 1: Theoretical Framework & The "Mixture" Paradox

Defining the Species

Commercial "Glycol Stearate" is rarely a pure molecule. It is a synthesis mixture of Ethylene Glycol Monostearate (EGMS) and Ethylene Glycol Distearate (EGDS). Understanding the HLB requires deconvoluting this mixture.

| Species | CAS Number | Theoretical HLB (Griffin) | Solubility Profile | Primary Function |

| EGMS (Mono) | 111-60-4 | 2.9 | Insoluble (Water), Soluble (Hot Ethanol) | Emulsifier, Opacifier |

| EGDS (Di) | 627-83-8 | 1.0 - 1.5 | Lipophilic | Pearlizing Agent, Structure |

| Glycol Stearate SE | N/A | 5.0 - 6.0 | Dispersible | Self-Emulsifying (contains soap) |

Calculating the Intrinsic HLB of a Mixture

When dealing with a raw material mixture (e.g., a "Glycol Stearate" reagent that is 45% Mono and 55% Di), the intrinsic HLB is calculated using a mass-weighted average.

Where

Example Calculation:

For a pharmaceutical grade Glycol Stearate containing 40% EGMS (

Critical Insight: An HLB of ~2.0 indicates this material is too lipophilic to stabilize an oil-in-water (o/w) emulsion on its own. It acts as a lipid phase component rather than a primary surfactant.

Part 2: Experimental Protocol – The "Required HLB" Scan

Since theoretical values often fail due to the crystalline nature of glycol stearate, experimental determination of the "Required HLB" (rHLB) for the oil phase is mandatory.

Protocol: Determination of Required HLB for Glycol Stearate Systems

Objective: Determine the optimal HLB required to emulsify a lipid phase containing Glycol Stearate.

Reagents:

-

Lipid Phase: 10% Glycol Stearate Mixture (Target).

-

Reference Surfactants:

-

Low HLB: Sorbitan Oleate (Span 80, HLB 4.3).

-

High HLB: Polysorbate 80 (Tween 80, HLB 15.0).

-

-

Aqueous Phase: Deionized water.

Workflow Diagram (DOT):

Caption: Step-by-step workflow for experimentally determining the Required HLB of a lipid system.

Step-by-Step Methodology:

-

Blend Preparation: Prepare a series of surfactant blends (Span 80 + Tween 80) ranging from HLB 4 to 16 in increments of 1.

-

Formula for Blend HLB:

-

-

Emulsification:

-

Heat the Glycol Stearate (Lipid Phase) to 75°C (above melting point of 60°C).

-

Heat the Water Phase (with surfactant blend) to 75°C.

-

Add Lipid to Water under high-shear agitation (e.g., Ultra-Turrax at 5000 rpm for 5 mins).

-

-

Cooling: Cool to room temperature with moderate stirring to allow crystallization.

-

Analysis: Transfer to graduated cylinders. Measure the volume of the separated layer (creaming or sedimentation) after 24 hours.

-

Result: The blend yielding the most stable emulsion (least separation) represents the Required HLB of the Glycol Stearate mixture.

Part 3: Application in Drug Delivery (Solid Lipid Nanoparticles)

In drug development, Glycol Stearate is frequently used as the solid matrix for Solid Lipid Nanoparticles (SLNs). Here, the HLB value dictates the particle size and entrapment efficiency .

The Role of HLB in SLN Formation

Glycol Stearate (HLB ~2) serves as the core. To create a nanoparticle, the interfacial tension must be near zero. This requires a surfactant system with an HLB matching the Required HLB of the Glycol Stearate.

-

Low HLB Surfactant (Co-surfactant): Often embedded in the lipid melt (e.g., Span 85 or Lecithin).

-

High HLB Surfactant: Dissolved in the aqueous phase (e.g., Poloxamer 188 or Tween 80).[2]

Mechanism Diagram (DOT):

Caption: Formation pathway of Solid Lipid Nanoparticles using Glycol Stearate as the matrix.

Troubleshooting Phase Behavior

Glycol Stearate tends to form "platelet" crystals rather than spherical droplets upon cooling. This pearlescent effect is desirable in cosmetics but can destabilize SLNs (drug expulsion).

-

Observation: If the HLB is too low, the system inverts (w/o).

-

Observation: If the HLB is too high, the surfactant solubilizes the lipid, preventing nanoparticle formation (micellization).

-

Optimization: Use Differential Scanning Calorimetry (DSC) to verify that the surfactant HLB has not suppressed the melting point of the Glycol Stearate below body temperature.

Part 4: Data Summary & Reference Tables

Table 1: HLB Values of Glycol Esters and Common Blends

| Chemical Name | Commercial Name | HLB Value | Usage |

| Ethylene Glycol Distearate | EGDS | 1.5 ± 0.5 | Opacifier, Pearlizer |

| Ethylene Glycol Monostearate | EGMS | 2.9 ± 0.5 | Structure Builder |

| Glycol Stearate SE | Tegin G | 5.8 | Self-Emulsifying (w/ Soap) |

| Propylene Glycol Monostearate | PGMS | 3.4 | Co-emulsifier |

| Target Mixture | EGMS/EGDS (50:50) | ~2.2 | Lipid Matrix |

Table 2: Reference Surfactant Blends for HLB Scanning

| Target HLB | % Tween 80 (HLB 15.[3][4]0) | % Span 80 (HLB 4.[3][4][5]3) |

| 6.0 | 16% | 84% |

| 8.0 | 35% | 65% |

| 10.0 | 53% | 47% |

| 12.0 | 72% | 28% |

References

-

Griffin, W. C. (1949). Classification of Surface-Active Agents by "HLB".[3][5][6][7][8][9] Journal of the Society of Cosmetic Chemists, 1(5), 311-326.

-

PubChem. (n.d.). Glycol Stearate (Compound Summary). National Library of Medicine. Retrieved from [Link]

-

Müller, R. H., et al. (2000). Solid lipid nanoparticles (SLN) for controlled drug delivery - a review of the state of the art. European Journal of Pharmaceutics and Biopharmaceutics, 50(1), 161-177.

-

Eccleston, G. M. (1997). Functions of Mixed Emulsifiers and Emulsifying Waxes in Dermatological Lotions and Creams. Colloids and Surfaces A: Physicochemical and Engineering Aspects.

- ICI Americas Inc. (1980). The HLB System: A Time-Saving Guide to Emulsifier Selection. Wilmington, DE: ICI Americas. (Standard Industrial Reference).

Sources

- 1. ulprospector.com [ulprospector.com]

- 2. sysrevpharm.org [sysrevpharm.org]

- 3. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 4. reddit.com [reddit.com]

- 5. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]

- 6. Some considerations about the hydrophilic-lipophilic balance system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mytreesays.wordpress.com [mytreesays.wordpress.com]

- 8. scientificspectator.com [scientificspectator.com]

- 9. pharmajournal.net [pharmajournal.net]

self-assembly and micellization of ethylene glycol esters in aqueous solution

An In-depth Technical Guide to the Self-Assembly and Micellization of Ethylene Glycol Esters in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The spontaneous self-assembly of amphiphilic molecules into micelles in aqueous solutions is a cornerstone of colloid and surface science, with profound implications for various industrial and pharmaceutical applications. Among the vast class of amphiphiles, ethylene glycol esters have garnered significant attention due to their biocompatibility, tunability, and versatile applications, particularly in drug delivery systems.[1][2] This technical guide provides a comprehensive exploration of the principles governing the self-assembly and micellization of ethylene glycol esters. We will delve into the thermodynamic driving forces, the influence of molecular architecture, and the impact of environmental factors on micelle formation. Furthermore, this guide offers detailed, field-proven methodologies for the characterization of these nanoscale assemblies, equipping researchers and drug development professionals with the essential knowledge to harness the potential of ethylene glycol ester micelles.

The Fundamental Principles of Micellization

The formation of micelles is a thermodynamically driven process governed by the "hydrophobic effect". Amphiphilic molecules, such as ethylene glycol esters, possess a dual nature: a hydrophilic (water-loving) "head" and a hydrophobic (water-fearing) "tail". In an aqueous environment, the hydrophobic tails disrupt the hydrogen-bonding network of water, leading to an entropically unfavorable state. To minimize this disruption, the amphiphilic molecules spontaneously aggregate, sequestering their hydrophobic tails into a core and exposing their hydrophilic heads to the aqueous bulk.[3][4] This self-assembly occurs above a specific concentration known as the Critical Micelle Concentration (CMC) .[5][6]

The CMC is a critical parameter that defines the onset of micellization and is a key characteristic of any surfactant system.[6] Below the CMC, ethylene glycol ester molecules exist predominantly as monomers in solution. As the concentration increases and surpasses the CMC, the formation of micelles becomes favorable, and any additional surfactant molecules will preferentially form new micelles.[6]

Factors Influencing the Micellization of Ethylene Glycol Esters

The self-assembly behavior of ethylene glycol esters is a nuanced process influenced by a confluence of intrinsic molecular features and extrinsic environmental conditions. A thorough understanding of these factors is paramount for the rational design of micellar systems with tailored properties for specific applications.

Molecular Architecture of the Ethylene Glycol Ester

-

Hydrophobic Chain Length: The length of the fatty acid ester chain (the hydrophobic tail) significantly impacts the CMC. Generally, an increase in the hydrophobic chain length leads to a decrease in the CMC, as the greater hydrophobicity provides a stronger driving force for micellization.[7]

-

Ethylene Glycol Chain Length: The length of the poly(ethylene glycol) (PEG) chain (the hydrophilic head) also plays a crucial role. Increasing the PEG chain length generally increases the CMC.[8] This is attributed to the increased hydration and steric hindrance of the larger hydrophilic head groups, which opposes the aggregation of the hydrophobic tails.[8]

-

Degree of Esterification: For polyol ethylene glycol esters, the number of fatty acid chains attached to the hydrophilic head can influence micellar properties. A higher degree of esterification increases the overall hydrophobicity of the molecule, which can lead to a lower CMC and the formation of larger or differently shaped micelles.

Environmental Conditions

-

Temperature: Temperature can have a complex effect on the micellization of non-ionic surfactants like ethylene glycol esters. For some systems, an increase in temperature can decrease the CMC, a phenomenon related to the decreased hydration of the ethylene glycol chains. However, for others, the effect may be different, and the temperature at which micellization begins is known as the critical micelle temperature.[6][9]

-

Aqueous Medium Composition (Co-solvents and Electrolytes): The addition of co-solvents, such as ethylene glycol itself or other alcohols, to the aqueous solution can significantly alter the micellization process.[10][11][12] These co-solvents can affect the solvency of the hydrophobic tails and the hydration of the hydrophilic heads, often leading to an increase in the CMC.[11][12][13] The presence of electrolytes can also influence micellization, typically by reducing the repulsion between ionic head groups (if present) and thereby lowering the CMC.[7]

Experimental Characterization of Ethylene Glycol Ester Micelles

A suite of analytical techniques is employed to characterize the formation and properties of micelles. The selection of the appropriate method depends on the specific information required, such as the CMC, micelle size, morphology, and stability.

Determination of the Critical Micelle Concentration (CMC)

The CMC is a fundamental property of any surfactant system and its accurate determination is crucial.[5] Several techniques are available, with fluorescence spectroscopy and surface tensiometry being the most common.

This technique relies on the use of a fluorescent probe, such as pyrene, which exhibits a high sensitivity to the polarity of its microenvironment.[5][14] Below the CMC, pyrene resides in the polar aqueous environment. Above the CMC, pyrene partitions into the nonpolar, hydrophobic core of the micelles. This change in the microenvironment leads to a distinct shift in the fluorescence emission spectrum of pyrene, which can be plotted against the surfactant concentration to determine the CMC.[5]

Experimental Protocol: CMC Determination using Pyrene Fluorescence

-

Prepare a stock solution of the ethylene glycol ester in high-purity water.

-

Prepare a series of dilutions of the stock solution to cover a concentration range both below and above the expected CMC.

-

Add a small, constant amount of pyrene stock solution (in a volatile solvent like acetone) to each dilution and allow the solvent to evaporate. The final pyrene concentration should be in the micromolar range.

-

Equilibrate the solutions for a sufficient time to ensure the partitioning of pyrene is complete.

-

Measure the fluorescence emission spectrum of each solution using a fluorometer. The typical excitation wavelength for pyrene is around 335 nm, and the emission is scanned from approximately 350 nm to 500 nm.[5]

-

Determine the intensity ratio of the first and third vibronic peaks (I1/I3) from the emission spectra.

-

Plot the I1/I3 ratio as a function of the logarithm of the surfactant concentration. The CMC is determined from the inflection point of the resulting sigmoidal curve.

Surface tensiometry is a direct method that measures the surface tension of the surfactant solution at different concentrations.[5] As the surfactant concentration increases, the monomers adsorb at the air-water interface, leading to a decrease in surface tension. Once the interface is saturated and micelles begin to form (at the CMC), the surface tension remains relatively constant with further increases in surfactant concentration.[5][6]

Micelle Size and Morphology Characterization

Once formed, the size, shape, and distribution of micelles are critical parameters, especially in applications like drug delivery where these properties influence drug loading, release kinetics, and in vivo fate.

DLS is a non-invasive technique widely used for determining the hydrodynamic size of particles in suspension.[3][15] It measures the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of the micelles.[15] The analysis of these fluctuations provides the diffusion coefficient, which can then be used to calculate the hydrodynamic diameter of the micelles via the Stokes-Einstein equation.[4][15]

Experimental Protocol: Micelle Size Analysis by DLS

-

Prepare a solution of the ethylene glycol ester at a concentration well above its CMC.

-

Filter the solution through a suitable syringe filter (e.g., 0.22 µm) to remove any dust or large aggregates.

-

Transfer the filtered solution to a clean DLS cuvette.

-

Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature.

-

Perform the DLS measurement. The instrument software will typically provide the z-average diameter and the polydispersity index (PDI), which is a measure of the width of the size distribution.

Cryo-TEM is a powerful imaging technique that allows for the direct visualization of micelles in their native, hydrated state.[16][17][18] The sample is rapidly frozen in a cryogen, which vitrifies the water and preserves the delicate micellar structures.[16][17] This technique provides invaluable information on the morphology (e.g., spherical, worm-like, vesicular) and size distribution of the micelles.[17][18][19]

Table 1: Comparison of Micelle Characterization Techniques

| Technique | Principle | Information Obtained | Advantages | Disadvantages |

| Fluorescence Spectroscopy | Change in probe's microenvironment polarity | CMC | High sensitivity, small sample volume | Indirect method, potential probe interference[5] |

| Surface Tensiometry | Change in surface tension with concentration | CMC | Direct measurement, no probe required | Less sensitive for low CMCs, requires larger sample volume |

| Dynamic Light Scattering (DLS) | Fluctuation of scattered light due to Brownian motion | Hydrodynamic size, size distribution (PDI) | Non-invasive, rapid, provides ensemble average[3][15] | Sensitive to dust and aggregates, limited resolution |

| Cryo-TEM | Direct imaging of vitrified samples | Morphology, size, size distribution | Direct visualization, high resolution[17][18] | Complex sample preparation, potential for artifacts[19] |

Applications in Drug Development

The unique core-shell structure of ethylene glycol ester micelles makes them excellent nanocarriers for the delivery of poorly water-soluble drugs.[1][2] The hydrophobic core can encapsulate hydrophobic drug molecules, thereby increasing their aqueous solubility and stability.[18][20] The hydrophilic PEG shell provides a stealth-like character, reducing non-specific interactions with proteins and cells, which can prolong the circulation time of the drug in the bloodstream.[1][21]

Furthermore, the surface of these micelles can be functionalized with targeting ligands, such as antibodies or peptides, to enable active targeting to specific disease sites, such as tumors.[20] This targeted delivery approach can enhance the therapeutic efficacy of the drug while minimizing off-target side effects.

Conclusion

The is a fascinating and technologically important phenomenon. A deep understanding of the underlying principles and the factors that govern this process is essential for the rational design of micellar systems with tailored properties. The experimental techniques outlined in this guide provide a robust framework for the comprehensive characterization of these nanoscale assemblies. For researchers and professionals in drug development, ethylene glycol ester micelles offer a versatile and promising platform for the formulation and delivery of a wide range of therapeutic agents.[1][2]

References

- A Comparative Guide to Determining Critical Micelle Concentration: Fluorescence Spectroscopy vs. Surface Tensiometry - Benchchem.

- Micellar Water Characterization: A Laser Light Scattering Application - Scimed.

- Determination of critical micelle concentrations and aggregation numbers by fluorescence correlation spectroscopy - The Horseshoe Crab.

- Determination of the critical micelle concentration of surfactants using fluorescence strategies - Soft Matter (RSC Publishing).

- Micelle Characterization by Dynamic Light Scattering: Bringing Viscosity into the Equation - Muser.

- Cryo-transmission electron tomography of native casein micelles from bovine milk - PMC.

- Surfactant micelle characterization using dynamic light scattering - ResearchGate.

- Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization - Agilent.

- 5 Seeing Giant Micelles by Cryogenic-Temperature Transmission Electron Microscopy (Cryo-TEM) - Talmon's Group.

- Critical micellization temperature determination using multi-angle dynamic light scattering.

- Determination of the critical micellar concentration of a detergent using a fluorescent probe.

- Cryo-TEM Imaging the Flow-Induced Transition from Vesicles to Threadlike Micelles | The Journal of Physical Chemistry B - ACS Publications.

- WP4005: Determination of critical micelle concentration by dynamic light scattering - Waters.

- Micelles Structure Characterization Service | Cryo-EM - Mtoz Biolabs.

- Advances in cryogenic transmission electron microscopy for the characterization of dynamic self-assembling nanostructures - PMC.

- Synthesis and self-assembly of stearic acid-poly (ethylene glycol) block copolymer.

- Effects of ethylene glycol addition on the aggregation and micellar growth of gemini surfactants - PubMed.

- Effect of Ethylene Glycol on the Thermodynamic and Micellar Properties of Tween 40, 60, and 80 - ResearchGate.

- Thermodynamic Study of Micellization of SDBS in Aqueous and in Binary Solvent Systems of Ethylene Glycol - International Journal of Engineering Research & Technology.

- Poly(caprolactone)-b-poly(ethylene glycol)-Based Polymeric Micelles as Drug Carriers for Efficient Breast Cancer Therapy: A Systematic Review - MDPI.

- Micelle formation of a non-ionic surfactant in non-aqueous molecular solvents and protic ionic liquids (PILs) - RSC Publishing.

- Poly(Ethylene Glycol)–Polylactide Micelles for Cancer Therapy - Frontiers.

- Effect of ethylene glycol on the thermodynamic and micellar properties of Tween 20.

- Thermodynamic properties of micellization of sodium dodecyl sulfate in binary mixtures of ethylene glycol with water - Canadian Science Publishing.

- Thermodynamic properties of micellization of sodium dodecyl sulfate in binary mixtures of ethylene glycol with water - ResearchGate.

- Thermodynamic properties of micellization of sodium dodecyl sulfate in binary mixtures of ethylene glycol with water - Canadian Science Publishing.

- Synthesis and self-assembly of stearic acid-poly (ethylene glycol) block copolymer.

- Surface Mechanical Behavior of Water-Spread Poly(styrene)−Poly(ethylene glycol) Cylindrical Micelles at the Air.

- (PDF) Effect of ethylene gycol on micellization and surface properties of Gemini surfactant solutions - ResearchGate.

- Does alcohols like ethylene glycol form micelles? - ResearchGate.

- Synthesis of Glycopolymer Micelles for Antibiotic Delivery - MDPI.

- Studies on micellar aggregation of nonionic surfactants in imidazolium liquids - MOST Wiedzy.

- Engineering polymeric micelles for targeted drug delivery: “click” chemistry enabled bioconjugation strategies and emerging applications.

- Quantifying the Influence of Poly(Ethylene glycol) on the Micelle Formation of Nonionic Detergents - PubMed.

- Micellization of Surfactants in Mixed Solvent of Different Polarity - Scholars Research Library.

- Adsorption and Micellar Properties of Binary Ionic/Nonionic Surfactant Mixtures in Ethylene Glycol + Water | Journal of Chemical & Engineering Data - ACS Publications.

- Novel Micellar Delivery System Based on Methoxy Poly(ethylene glycol)-Cholesterol.

- Critical micelle concentration - Wikipedia.

- Synthesis and self-assembly of New Poly(ethylene glycol)-block-poly(ester- sulfide) dendrimers - BearWorks.

- Self-assembly behavior of oligo(ethylene glycol) substituted polycaprolactone homopolymers - Polymer Chemistry (RSC Publishing).

- The influence of poly(ethylene glycol) on the micelle formation of alkyl maltosides used in membrane protein crystallization - RSC Publishing.

- Micelle formation in pure ethylene glycol | Journal of the American Chemical Society.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Poly(Ethylene Glycol)–Polylactide Micelles for Cancer Therapy [frontiersin.org]

- 3. scimed.co.uk [scimed.co.uk]

- 4. muser-my.com [muser-my.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 7. agilent.com [agilent.com]

- 8. researchgate.net [researchgate.net]

- 9. Critical micellization temperature determination using multi-angle dynamic light scattering | Malvern Panalytical [malvernpanalytical.com]

- 10. Effects of ethylene glycol addition on the aggregation and micellar growth of gemini surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Thermodynamic Study of Micellization of SDBS in Aqueous and in Binary Solvent Systems of Ethylene Glycol – IJERT [ijert.org]

- 13. researchgate.net [researchgate.net]

- 14. Determination of the critical micelle concentration of surfactants using fluorescence strategies - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. Cryo-transmission electron tomography of native casein micelles from bovine milk - PMC [pmc.ncbi.nlm.nih.gov]

- 17. talmon.net.technion.ac.il [talmon.net.technion.ac.il]

- 18. Micelles Structure Characterization Service | Cryo-EM | MtoZ Biolabs [mtoz-biolabs.com]

- 19. Advances in cryogenic transmission electron microscopy for the characterization of dynamic self-assembling nanostructures - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Engineering polymeric micelles for targeted drug delivery: “click” chemistry enabled bioconjugation strategies and emerging applications - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D5TB02193F [pubs.rsc.org]

- 21. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Engineering Solid Lipid Nanoparticles (SLN) using Ethylene Glycol Distearate (EGDS)

Introduction & Material Attributes

Solid Lipid Nanoparticles (SLNs) represent a cornerstone in colloidal drug delivery, offering improved bioavailability for lipophilic drugs and protection against chemical degradation. While Glycerol Monostearate (GMS) and Compritol® 888 ATO are commonly discussed, Ethylene Glycol Distearate (EGDS) presents a unique matrix candidate due to its high crystallinity and distinct melting behavior.

This guide details the protocol for formulating EGDS-based SLNs. Unlike complex triglyceride mixtures, EGDS is a diester of stearic acid and ethylene glycol.[1] Its high crystallinity—often exploited in cosmetics for "pearlizing" effects—requires precise thermal handling during SLN fabrication to prevent drug expulsion during storage.

Physicochemical Profile of EGDS[1][2][3][4]

| Property | Value / Characteristic | Impact on SLN Formulation |

| Chemical Name | Ethylene glycol dioctadecanoate | Hydrophobic core matrix. |

| Melting Point | 60–65°C | Requires processing temperatures >70°C. Solid at body temp (37°C). |

| Crystallinity | High (Forms platelet/lens-like crystals) | Critical: Slow cooling leads to perfect crystals (drug expulsion). Rapid cooling is required to create lattice imperfections for drug loading. |

| HLB Value | ~1–2 (Lipophilic) | Requires surfactant stabilization (HLB > 10) in the aqueous phase. |

| Solubility | Insoluble in water; Soluble in hot chloroform/ethanol | Dictates solvent evaporation or melt-emulsification methods. |

Formulation Strategy & Mechanism

The successful encapsulation of a drug into an EGDS matrix relies on the "Imperfect Crystal" theory .

-

Melt State: At 75°C, EGDS is liquid. The lipophilic drug is dissolved within this molten lipid.

-

Emulsification: The molten lipid is dispersed into a hot aqueous surfactant solution, forming a pre-emulsion.[2]

-

Solidification (The Critical Step): Upon cooling, EGDS attempts to recrystallize into a perfect lattice. If cooled slowly, the lattice excludes the drug (phase separation). If cooled rapidly , the lipid forms a disordered (alpha/beta-prime) modification, trapping the drug within crystal imperfections.

Diagram 1: Mechanistic Workflow of EGDS SLN Formation

Caption: Kinetic trapping of drugs in EGDS matrices requires rapid cooling to maintain lattice imperfections.

Detailed Protocol: Hot Emulsification-Ultrasonication[6]

This protocol is designed for laboratory-scale synthesis (batch size: 20–50 mL). It avoids organic solvents, making it "Green" and suitable for biological applications.

Materials Required[1][2][6][7][8]

-

Solid Lipid: Ethylene Glycol Distearate (EGDS) - 2.0% to 5.0% (w/v).

-

Surfactant (Stabilizer): Poloxamer 188 (Pluronic F68) or Tween 80 - 1.0% to 3.0% (w/v).

-

Active Pharmaceutical Ingredient (API): Lipophilic drug (e.g., Ketoconazole, Ibuprofen).

-

Aqueous Phase: Deionized (DI) Water.

-

Equipment: Probe Sonicator (e.g., QSonica/Branson), Magnetic Stirrer with Hot Plate, Digital Thermometer.

Step-by-Step Methodology

Step 1: Preparation of the Lipid Phase (Oil Phase)

-

Weigh EGDS accurately.

-

Place in a glass beaker and heat to 75°C (approx. 10°C above melting point).

-

Once fully molten, add the API. Stir magnetically until the drug is completely dissolved in the lipid melt. Note: If the drug does not dissolve, a co-solvent (ethanol) or a liquid lipid (Miglyol) may be needed, technically converting this to an NLC.

Step 2: Preparation of the Aqueous Phase

-

Dissolve the surfactant (Poloxamer 188) in DI water.

-

Heat this solution to 75°C .

-

Critical Control Point: The aqueous phase and lipid phase must be at the same temperature to prevent premature solidification of the lipid upon contact.

-

Step 3: Pre-Emulsion Formation

-

Add the aqueous phase dropwise to the molten lipid phase under continuous magnetic stirring (approx. 1000 rpm).

-

Maintain temperature at 75°C. A coarse, milky "pre-emulsion" will form.

Step 4: Size Reduction (Ultrasonication)

-

Transfer the hot pre-emulsion to the probe sonicator.

-

Sonicate for 10–15 minutes at 60–80% amplitude.

-

Pulse Mode: Use 5s ON / 2s OFF cycles to prevent overheating the sample (which could degrade the drug), even though the lipid must remain molten.

-

Jacketed Vessel: Ideally, circulate hot water (75°C) around the vessel to keep the lipid molten during sonication.

-

Step 5: Solidification (Recrystallization)

-

Immediately transfer the hot nanoemulsion into a beaker kept in an ice-water bath (0–4°C) .

-

Stir gently (200 rpm) for 15 minutes.

-

Why? This rapid thermal quench forces EGDS to crystallize into the

or

-

Diagram 2: Experimental Workflow

Caption: Operational workflow for Hot Emulsification-Ultrasonication method.

Characterization & Critical Quality Attributes (CQAs)

To validate the EGDS SLN formulation, the following parameters must be assessed.

| Attribute | Method | Target Specification | Troubleshooting (If out of spec) |

| Particle Size | Dynamic Light Scattering (DLS) | 50 – 200 nm | Increase sonication energy or surfactant concentration. |

| Polydispersity Index (PDI) | DLS | < 0.3 | PDI > 0.3 indicates aggregation. Improve pre-emulsion quality. |

| Zeta Potential | Electrophoretic Mobility | > | 30 |

| Crystallinity | DSC / XRD | Reduced Enthalpy ( | If |

| Entrapment Efficiency (EE) | Ultra-centrifugation + HPLC | > 70% | If low, drug solubility in EGDS is poor. Switch to NLC (add liquid lipid). |

Specific Note on EGDS Crystallinity

EGDS is highly prone to polymorphic transitions. Use Differential Scanning Calorimetry (DSC).[3]

-

Bulk EGDS: Sharp peak at ~62°C.

-

SLN EGDS: Broadened peak, slightly shifted to lower temperatures (Kelvin effect), indicating nanostructuring and lattice defects.

References

-

Müller, R. H., Mäder, K., & Gohla, S. (2000).[4] Solid lipid nanoparticles (SLN) for controlled drug delivery – a review of the state of the art. European Journal of Pharmaceutics and Biopharmaceutics.

-

Ataman Chemicals. (n.d.). Ethylene Glycol Distearate Technical Data Sheet. Ataman Kimya.

-

PubChem. (2023). Ethylene Glycol Distearate Compound Summary. National Library of Medicine.

-

Mehnert, W., & Mäder, K. (2001). Solid lipid nanoparticles: Production, characterization and applications. Advanced Drug Delivery Reviews.

-

Gordillo-Galeano, A., & Mora-Huertas, C. E. (2018). Solid lipid nanoparticles and nanostructured lipid carriers: A review emphasizing on particle structure and drug release. European Journal of Pharmaceutics and Biopharmaceutics.

Sources

Application Notes & Protocols: Employing Glycol Stearate in the Development of Phase Change Materials

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of glycol stearate and its derivatives as organic phase change materials (PCMs). It details the fundamental thermophysical properties, outlines robust protocols for the development of form-stable composite PCMs, and provides step-by-step methodologies for essential characterization techniques. The focus is on explaining the causality behind experimental choices to ensure the development of reliable and efficient thermal energy storage systems.

Introduction: The Role of Glycol Stearate in Thermal Energy Storage

Phase Change Materials (PCMs) are substances that absorb and release large amounts of latent heat during a phase transition at a nearly constant temperature. This property makes them ideal for thermal energy storage (TES) applications, ranging from smart textiles and building energy efficiency to the thermal management of electronics and pharmaceutical transport.

Organic PCMs, particularly fatty acid esters like glycol stearate, are highly attractive due to their high latent heat storage capacity, chemical stability, low vapor pressure, and cost-effectiveness.[1] Glycol stearate, the ester of stearic acid and ethylene glycol[2], exists in two primary forms: Ethylene Glycol Monostearate (EGMS) and Ethylene Glycol Distearate (EGDS), which differ by the number of stearic acid molecules esterified to the ethylene glycol backbone.[3] This structural difference significantly influences their thermal properties and suitability for specific applications.

However, like most organic PCMs, glycol stearates suffer from two main drawbacks that can limit their practical application:

-

Low Thermal Conductivity: This impedes the rate of heat transfer, slowing down the charging and discharging of thermal energy.[4][5][6]

-

Leakage: In their liquid state, the molten PCM can leak from its container or matrix, leading to loss of material, environmental contamination, and failure of the TES system.[1]

This guide focuses on addressing these challenges by providing protocols to develop "form-stable" composite PCMs, where the glycol stearate is encapsulated within a supporting matrix, and detailing the critical characterization methods to validate performance.

Part 1: Fundamentals and Material Selection

The first step in developing a glycol stearate-based PCM is selecting the appropriate variant. EGMS and EGDS offer different melting points and latent heat values, making them suitable for different temperature-critical applications.

Ethylene Glycol Monostearate (EGMS): A monoester that typically has a lower melting point, making it suitable for applications closer to ambient temperatures.[3][7] Ethylene Glycol Distearate (EGDS): A diester with a higher melting point and often a higher latent heat of fusion, suitable for applications requiring thermal storage at elevated temperatures.[3][8]

A summary of their typical thermophysical properties is presented below. Note that these values can vary based on purity and synthesis methods.

| Property | Ethylene Glycol Monostearate (EGMS) | Ethylene Glycol Distearate (EGDS) | Unit |

| Chemical Formula | C₂₀H₄₀O₃ | C₃₈H₇₄O₄ | - |

| Melting Point | ~55 - 60 | ~65 - 73 | °C |

| Latent Heat of Fusion | ~160 - 180 | ~215 | J/g |

| Appearance | Waxy solid or flakes | White flakes | - |

Data compiled from multiple sources for representative values.[3][8]

The choice between EGMS and EGDS is dictated by the target operating temperature of the application. For instance, maintaining a stable temperature in a container for pharmaceutical transport might require a PCM with a melting point just above refrigerated temperatures, while applications in building materials for heat absorption would necessitate a different thermal profile.

Part 2: Core Protocol — Development of a Form-Stable Composite PCM

To overcome the issue of leakage, glycol stearate must be physically confined within a porous, thermally conductive matrix. This creates a "form-stable" or "shape-stabilized" composite PCM (CPCM) that retains its overall shape even when the PCM component is molten.[1] Expanded graphite (EG) is an excellent support material due to its high thermal conductivity, chemical inertness, and porous structure.[1][9]

The following protocol details the preparation of a Glycol Stearate/Expanded Graphite (GS/EG) composite PCM via a melt impregnation method.

Protocol 2.1: Preparation of GS/EG Form-Stable Composite PCM

Objective: To impregnate liquid glycol stearate into the porous structure of expanded graphite to create a leak-proof, thermally enhanced PCM composite.

Materials & Equipment:

-

Glycol Stearate (EGMS or EGDS, as selected)

-

Expanded Graphite (EG) powder (e.g., 100 mesh)

-

Beaker

-

Hot plate with magnetic stirring

-

Vacuum oven

-

Digital balance

Methodology:

-

Matrix Preparation: Weigh a specific amount of expanded graphite and place it in a beaker. Dry the EG in a vacuum oven at 100°C for at least 4 hours to remove any adsorbed moisture, which could interfere with PCM impregnation.

-

PCM Melting: Weigh the desired amount of glycol stearate. The mass ratio of PCM to EG is a critical parameter. A common starting point is a 90:10 PCM:EG ratio by weight. Place the glycol stearate in a separate beaker and heat it on a hot plate to approximately 10-15°C above its melting point. Stir gently until it is completely molten and homogenous.

-

Melt Impregnation: Slowly add the dried expanded graphite powder to the molten glycol stearate while maintaining constant magnetic stirring. Continue stirring for 30-60 minutes to ensure the molten PCM fully penetrates the porous structure of the graphite.

-

Cooling and Solidification: Turn off the heat and remove the beaker from the hot plate. Allow the mixture to cool to room temperature, which will result in the solidification of the glycol stearate within the graphite matrix.

-

Leakage Test (Crucial Quality Control):

-

Place a small, weighed sample of the prepared CPCM onto a piece of filter paper.

-

Place the filter paper and sample in an oven set to 10-15°C above the PCM's melting point for several hours.

-

After the test, remove the sample and observe the filter paper for any signs of liquid PCM leakage. A well-prepared form-stable composite should show no visible leakage.[10]

-

Visualization: Workflow for Form-Stable PCM Synthesis

The following diagram illustrates the key steps in the melt impregnation process.

Caption: Workflow for preparing a form-stable composite PCM.

Part 3: Essential Characterization Protocols

Once a form-stable PCM has been synthesized, its thermophysical properties and stability must be rigorously characterized to validate its performance. The following are standard, essential protocols.

Protocol 3.1: Thermal Properties Analysis via Differential Scanning Calorimetry (DSC)

Causality: DSC is the most critical technique for PCMs as it precisely measures the phase transition temperatures (melting and freezing points) and the latent heat of fusion (the amount of energy stored/released).[11][12][13] This data is fundamental to determining if the PCM is suitable for the target application.

Methodology:

-

Calibration: Calibrate the DSC instrument using a standard reference material (e.g., indium) to ensure the accuracy of temperature and enthalpy measurements.[13]

-

Sample Preparation: Accurately weigh 5-10 mg of the CPCM sample into an aluminum DSC pan and hermetically seal it. An empty, sealed pan is used as a reference.

-

Thermal Program:

-

First Heating Scan: Heat the sample from ambient temperature to well above its melting point (e.g., 90°C) at a controlled rate (e.g., 5-10 K/min). This cycle is used to erase any prior thermal history of the material.

-

Cooling Scan: Cool the sample back down to ambient temperature at the same controlled rate.

-

Second Heating Scan: Heat the sample again using the same temperature program. The data from the cooling and second heating scans are typically used for analysis.

-

-

Data Analysis:

-

Melting/Freezing Temperature: Determined from the onset or peak of the endothermic (melting) and exothermic (freezing) curves.[12]

-

Latent Heat (Enthalpy): Calculated by integrating the area under the phase transition peak. The latent heat of the composite will be lower than the pure PCM due to the mass of the non-phase-changing support material.

-

Protocol 3.2: Thermal Stability Assessment via Thermogravimetric Analysis (TGA)

Causality: TGA measures the change in mass of a sample as a function of temperature.[14][15] This is crucial for determining the upper operating temperature limit of the PCM. It identifies the temperature at which the material begins to decompose or evaporate, ensuring its long-term stability and safety.[16]

Methodology:

-

Sample Preparation: Place a precisely weighed sample (10-15 mg) of the CPCM into a TGA crucible.

-

Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

-

Data Analysis: The TGA curve plots mass percentage versus temperature. The onset temperature of mass loss indicates the beginning of thermal degradation. A material is generally considered stable for applications at temperatures well below this onset.

Protocol 3.3: Chemical Compatibility Analysis via Fourier-Transform Infrared Spectroscopy (FTIR)

Causality: FTIR spectroscopy is used to verify the chemical compatibility between the glycol stearate and the expanded graphite matrix.[17][18] It confirms that no chemical reactions have occurred during the preparation process, and that the energy storage is due to a physical phase change, not a chemical change. The analysis works by identifying the characteristic absorption peaks of the functional groups in the individual components and the final composite.[19]

Methodology:

-

Sample Analysis: Collect FTIR spectra for the pure glycol stearate, the pure expanded graphite, and the final CPCM.

-

Data Analysis: Compare the spectra. In a chemically compatible composite, the spectrum of the CPCM should be a simple superposition of the spectra of its individual components. The absence of new peaks or significant shifts in existing peaks indicates that no chemical reaction has taken place.[9]

Visualization: PCM Characterization Workflow

This diagram shows the logical flow for validating a newly synthesized composite PCM.

Caption: Logical workflow for the characterization of composite PCMs.

Part 4: Performance Enhancement Strategies

While creating a form-stable composite with expanded graphite already enhances thermal conductivity, other strategies can be employed for further optimization.

-